1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one
Overview
Description
1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . It is an indole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one typically involves the reaction of 1-ethylindole-2,3-dione with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification methods such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-hydrazono-1,3-dihydro-indol-2-one
- 1-Propyl-3-hydrazono-1,3-dihydro-indol-2-one
- 1-Butyl-3-hydrazono-1,3-dihydro-indol-2-one
Uniqueness
1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one is unique due to its specific ethyl group substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .
Properties
IUPAC Name |
3-diazenyl-1-ethylindol-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-13-8-6-4-3-5-7(8)9(12-11)10(13)14/h3-6,11,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYGJTYWRDZUJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327662 | |
Record name | 3-diazenyl-1-ethylindol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24836872 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
62295-16-3 | |
Record name | 3-diazenyl-1-ethylindol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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